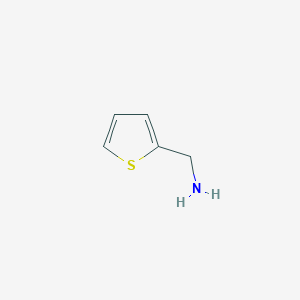

2-Thiophenemethylamine

Overview

Description

2-Thiophenemethylamine is an organic compound that belongs to the class of heterocyclic amines. It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a methylamine group. This compound is known for its versatility and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiophenemethylamine can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxaldehyde with ammonia or an amine in the presence of a reducing agent. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of thiophene-2-carboxaldehyde. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.

Reduction: It can be reduced to form thiophene-2-methanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid.

Reduction: Thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- IUPAC Name : Thiophen-2-ylmethanamine

- CAS Number : 27757-85-3

2-Thiophenemethylamine features a thiophene ring, which contributes to its reactivity and utility as a building block in organic synthesis.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Diuretics : It is a key precursor for azosemide, a diuretic medication used to treat conditions like hypertension and edema .

- Antitumor Agents : Research indicates that derivatives of this compound exhibit significant antitumor activity. In studies involving melanoma, compounds derived from this amine demonstrated pro-apoptotic effects and reduced tumor growth in vivo, suggesting potential for further clinical evaluation .

Nanomaterials and Sensors

The compound is also notable in nanotechnology:

- Fluorescent Sensors : It has been utilized in the development of highly selective fluorescent sensors for detecting palladium ions (Pd²⁺). These sensors exhibit notable on-off fluorescence changes upon interaction with Pd²⁺, making them valuable for environmental monitoring .

- Hybrid Solar Cells : this compound is explored as a ligand replacement in poly(3-hexylthiophene)/CdSe hybrid solar cells, enhancing their efficiency .

Biomimetic Models

In biochemical research, it is employed as part of biomimetic models to study metal detoxification and oxidative stress. This application is particularly relevant for understanding metallothionein interactions .

Polymer Synthesis

Recent studies have demonstrated the use of this compound in synthesizing advanced materials:

- Benzoxazine Resins : A novel bio-based high-performance bisbenzoxazine resin was synthesized using this compound alongside daidzein and paraformaldehyde. The resulting material exhibits excellent thermal stability and flame-retardant properties, indicating its potential use in high-performance applications .

- Cross-Linking Agents : It has been utilized as a cross-linking agent in polypropylene synthesis, enhancing the material's properties through Diels–Alder and Michael addition reactions .

Data Table of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical | Synthesis of azosemide (diuretic) | Important intermediate for drug development |

| Antitumor drug derivatives | Significant reduction in tumor growth in vivo | |

| Nanotechnology | Fluorescent Pd²⁺ sensors | Highly selective with notable fluorescence changes |

| Hybrid solar cells | Potential ligand replacement improving efficiency | |

| Biochemical Research | Biomimetic models for metal detoxification | Insights into metallothionein interactions |

| Material Science | Benzoxazine resin synthesis | High thermal stability and flame retardancy |

| Cross-linking agent for polypropylene | Improved material properties through cross-linking |

Case Studies and Research Findings

- Antitumor Activity Study :

- Fluorescent Sensor Development :

- Polymer Characterization :

Mechanism of Action

The mechanism of action of 2-Thiophenemethylamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways. Its effects are mediated through its ability to form stable complexes with metal ions, which can impact various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

2-Thiopheneethylamine: Similar structure but with an ethylamine group instead of a methylamine group.

2-Aminothiophene-3-carbonitrile: Contains a nitrile group in addition to the amino group.

3-Aminothiophene-2-carboxamide: Contains a carboxamide group instead of a methylamine group.

Uniqueness

2-Thiophenemethylamine is unique due to its specific combination of a thiophene ring and a methylamine group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Biological Activity

2-Thiophenemethylamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug development.

This compound (CAS Number: 27757-85-3) is a clear yellow liquid that serves as an important organic intermediate. It is primarily synthesized through various methodologies, including Gewald's synthesis for derivatives of 2-aminothiophenes, which are known for their broad biological activities . The compound can be utilized as a reactant in the synthesis of triazole-linked thiophene conjugates, which are studied for their role in metal detoxification and oxidative stress involving metallothionein .

Antitumor Activity

Recent studies have indicated that this compound and its derivatives exhibit significant antitumor properties. For instance, compounds derived from benzylamine and thiophenemethylamine have shown potent pro-apoptotic effects against melanoma cells in preclinical models. These compounds were found to alter critical oncogenic pathways, such as the Wnt/β-catenin signaling pathway, thereby reducing tumor growth and metastasis in vivo .

Neuroprotective Effects

This compound has been identified as a potential serotonin 5-HT1A receptor antagonist. This activity suggests neuroprotective effects, particularly against ischemic cell damage, making it a candidate for further investigation in neurodegenerative disorders .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound can enhance the efficacy of existing antimicrobial agents, providing a promising avenue for developing new treatments against resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural characteristics. Modifications at specific positions on the thiophene ring can significantly affect its pharmacological properties. For example:

- Substitution Patterns : The introduction of functional groups at various positions on the thiophene ring has been shown to enhance antiproliferative activity in cancer cell lines. Compounds with cyano groups at the C3 position exhibited improved biological activity compared to their unsubstituted counterparts .

- Molecular Docking Studies : In silico studies have demonstrated that certain derivatives of this compound can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds in drug discovery .

Case Studies

- Melanoma Treatment : A study involving the administration of thiophenemethylamine-derived compounds to mice with melanoma showed a significant reduction in tumor size and improved survival rates. The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of tumor cell migration .

- Neuroprotection : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating serotonin receptor pathways, highlighting its potential therapeutic role in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Thiophenemethylamine-derived imines and their metal complexes?

- Methodological Answer : The synthesis typically involves condensation of this compound with aldehydes (e.g., pyridine-4-carbaldehyde or quinoline-2-carbaldehyde) in anhydrous ethanol under reflux (80°C, 4–6 hours). Silver perchlorate or chloride is added to form Ag(I) complexes in a 2:1 (ligand:metal) ratio under inert conditions. For example, L1 ((E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine) is synthesized with 89% yield, while Ag(I) complexes (e.g., [Ag(L1)(L1a)]ClO₄) are isolated in 52% yield after recrystallization .

- Key Data :

| Compound | Reaction Time | Solvent | Yield | Melting Point |

|---|---|---|---|---|

| L1 | 4 hours | Ethanol | 89% | 161–162°C |

| Complex 1 | 6 hours | Ethanol | 52% | 161–162°C |

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm imine (CH=N) proton resonance (e.g., 8.63 ppm for L1) and coordination-induced shifts (e.g., downfield shifts in Ag complexes) .

- FT-IR : Identify ν(C=N) stretching (1600–1650 cm⁻¹) and monitor shifts upon metal coordination .

- UV-Vis : Detect π→π* transitions (e.g., 313 nm for L2) and ligand-to-metal charge transfer bands .

- X-ray crystallography : Resolve coordination geometry (e.g., linear Ag(I) in Complex 1 vs. pseudo-trigonal pyramidal in Complex 2) .

Advanced Research Questions

Q. How does Ag(I) influence the stability and reactivity of this compound-derived imines?

- Methodological Answer : Ag(I) promotes homo-coupling via selective hydrolysis of the imine bond in L1, generating a new ligand (L1a) that coordinates with Ag(I). This requires:

- Controlled stoichiometry (2:1 ligand:metal ratio) to avoid side reactions.

- Inert conditions (N₂ atmosphere) to prevent oxidation.

- Crystallographic analysis to confirm structural changes (e.g., disordered thiophene rings in Complex 1) .

Q. What contradictions exist in the coordination behavior of this compound ligands with Ag(I)?

- Methodological Answer : Discrepancies arise in coordination geometry:

- Complex 1 : Linear Ag(I) geometry with N,N-bidentate ligands.

- Complex 2 : Pseudo-trigonal pyramidal geometry due to quinoline’s steric effects.

- Resolution : Use X-ray crystallography and NMR to compare ligand flexibility and electronic effects. For example, L2’s quinoline moiety enforces a distinct geometry compared to L1’s pyridine .

Q. How can researchers design experiments to study catalytic imine formation mechanisms involving this compound?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via UV-Vis or NMR under varying temperatures.

- Isotopic labeling : Use ¹⁵N-labeled amines to trace imine bond formation.

- Control experiments : Test Ag-free conditions to confirm metal’s catalytic role .

Q. What methodological challenges arise in analyzing unexpected homo-coupling products of this compound?

- Methodological Answer : Challenges include:

- Disordered crystal structures : Resolve via PART instructions in SHELXL (e.g., 0.6 occupancy for thiophene rings in Complex 1) .

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to distinguish coupled products.

- Mass spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 215 for L1a) .

Applied Research Questions

Q. How can this compound-based copolymers be evaluated for industrial applications?

- Methodological Answer :

- Synthesis : Graft this compound onto polyaspartic acid via radical polymerization.

- Performance testing : Use electrochemical impedance spectroscopy (EIS) to assess corrosion inhibition efficiency.

- Scale inhibition : Measure calcium carbonate deposition rates under high salinity .

- Key Data : Polyaspartic acid/2-thiophenemethylamine copolymers show >80% scale inhibition efficiency in simulated brine .

Properties

IUPAC Name |

thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKJJPMGAWGYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075343 | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27757-85-3, 7404-63-9, 55230-88-1 | |

| Record name | 2-Thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Thienylmethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Thienylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenemethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-thienylmethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.